
4-Methyl-1-phenylisoquinoline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring. The specific conditions and reagents used can vary, but common catalysts include Lewis acids such as zinc chloride or aluminum chloride.
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces nitro groups at the 2, 4, and 6 positions on the phenol ring, resulting in the formation of picric acid .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale. The process involves the continuous addition of phenol to a nitrating mixture, with strict control of temperature and reaction time to ensure safety and maximize yield. The product is then purified through crystallization and filtration .
化学反应分析
Types of Reactions
4-Methyl-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
2,4,6-Trinitrophenol undergoes reactions typical of nitrophenols:
Reduction: Can be reduced to form aminophenols.
Substitution: Undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of Lewis acids or bases as catalysts.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline and aminophenol derivatives.
Substitution: Various substituted isoquinolines and nitrophenols.
科学研究应用
4-Methyl-1-phenylisoquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis
作用机制
The mechanism of action of 4-Methyl-1-phenylisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of signaling pathways and gene expression.
2,4,6-Trinitrophenol exerts its effects primarily through its strong acidic nature and ability to form complexes with metals. It can disrupt cellular processes by interacting with proteins and nucleic acids, leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
2-Nitrophenol: Similar in structure but with only one nitro group.
3-Nitrophenol: Another isomer with a single nitro group.
4-Nitrophenol: Similar but with a nitro group at the para position.
2,4-Dinitrophenol: Contains two nitro groups and is used as a metabolic uncoupler.
Uniqueness
4-Methyl-1-phenylisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. 2,4,6-Trinitrophenol is unique for its high acidity and explosive nature, making it valuable in both industrial and research applications .
属性
CAS 编号 |
104924-31-4 |
|---|---|
分子式 |
C22H16N4O7 |
分子量 |
448.4 g/mol |
IUPAC 名称 |
4-methyl-1-phenylisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H13N.C6H3N3O7/c1-12-11-17-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,1H3;1-2,10H |
InChI 键 |
XKQCBXZOPSDNHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C2=CC=CC=C12)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


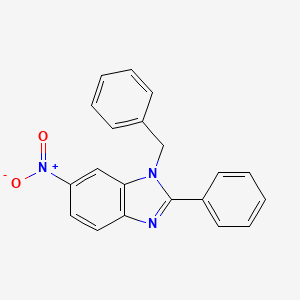
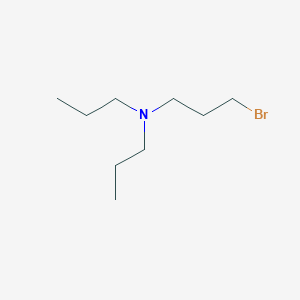
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
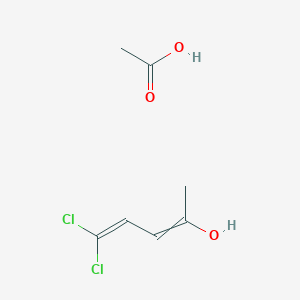
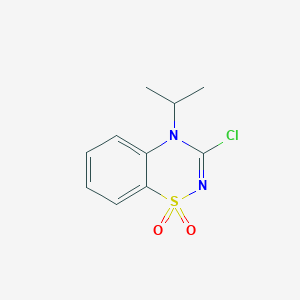
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)

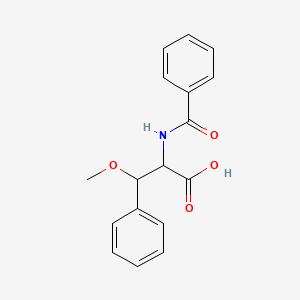
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)



